molecular formula C12H14N4O4S B2389454 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide CAS No. 2034356-86-8

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide

Cat. No.: B2389454
CAS No.: 2034356-86-8
M. Wt: 310.33
InChI Key: BHGSPOWYQCBCFV-UHFFFAOYSA-N
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Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide is a sulfonamide derivative featuring a 1,3,5-triazine core substituted with two methoxy groups at the 4- and 6-positions. The methylene bridge links the triazine to a benzenesulfonamide moiety. Key attributes include its heterocyclic framework and sulfonamide functionality, which are critical for interactions with biological targets such as acetolactate synthase (ALS) in plants .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-11-14-10(15-12(16-11)20-2)8-13-21(17,18)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGSPOWYQCBCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with benzenesulfonamide. The reaction is usually carried out in the presence of a base such as N-methylmorpholine. The process involves the formation of a quaternary ammonium salt, which is then converted to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Condensation Reactions: It reacts with carboxylic acids and amines to form amides.

    Esterification Reactions: It reacts with carboxylic acids and alcohols to form esters.

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the triazine ring.

Common Reagents and Conditions

    Condensation Reactions: Typically carried out in tetrahydrofuran (THF) with the presence of a base such as N-methylmorpholine.

    Esterification Reactions: Conducted in alcohol solvents like methanol, ethanol, or isopropyl alcohol, often in the presence of a base.

Major Products Formed

    Amides: Formed from the reaction with carboxylic acids and amines.

    Esters: Formed from the reaction with carboxylic acids and alcohols.

Scientific Research Applications

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a coupling reagent in the synthesis of peptides and other organic compounds.

    Biology: Employed in the modification of biomolecules, such as the ligation of polysaccharides.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products. The process releases a molecule of N-methylmorpholinium and 4,6-dimethoxy-1,3,5-triazin-2-ol .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s activity and environmental behavior are influenced by substituents on the triazine ring and the sulfonamide-linked benzene group. Below is a comparative analysis with closely related derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Triazine Substituents Benzene Substituents Water Solubility (pH 7) Soil Half-Life LD50 (Rat, oral)
Target Compound 4,6-dimethoxy None (parent benzene) Not reported Not reported Not reported
Cinosulfuron 4,6-dimethoxy 2-(2-methoxyethoxy) 4000 mg/L 3 days >5000 mg/kg
Chlorsulfuron 4-methoxy, 6-methyl 2-chloro ~300 mg/L (pH 7) 1–6 weeks >5000 mg/kg
Prosulfuron 4-methoxy, 6-methyl 2-(3,3,3-trifluoropropyl) ~50 mg/L 10–30 days >5000 mg/kg
Triafamone 4,6-dimethoxy 2-fluoro, difluoromethanesulfonamide Not reported Not reported Not reported
Key Observations:
  • Triazine Substitutions: The dimethoxy groups in the target compound and cinosulfuron enhance water solubility compared to methyl/methoxy analogs like chlorsulfuron. For instance, cinosulfuron’s solubility increases from 120 mg/L (pH 5) to 4000 mg/L (pH 7) due to ionization .
  • Benzene Modifications : Electron-withdrawing groups (e.g., chlorine in chlorsulfuron) improve herbicidal potency but may reduce environmental persistence. Fluorinated groups (e.g., trifluoropropyl in prosulfuron) increase lipophilicity, enhancing plant membrane penetration .
  • Environmental Fate: Cinosulfuron’s short soil half-life (3 days) contrasts with chlorsulfuron (1–6 weeks), likely due to the latter’s chloro group stabilizing against microbial degradation .

Toxicity Profile

All analogs exhibit low acute mammalian toxicity (LD50 >5000 mg/kg), a hallmark of sulfonylurea herbicides . However, substituents like chlorine (chlorsulfuron) or fluorine (Triafamone) may influence chronic toxicity or environmental bioaccumulation .

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies that illustrate its potential applications.

Chemical Structure and Properties

This compound features a triazine core linked to a benzenesulfonamide group. The presence of the triazine moiety is crucial as it enhances the compound's biological activity.

Molecular Formula : C13_{13}H14_{14}N4_{4}O5_{5}S
Molecular Weight : 318.34 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with benzenesulfonamide derivatives. The process has been optimized to yield high purity and bioactive compounds suitable for further biological testing.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit potent anticancer properties. For instance:

  • In vitro Studies : One study reported IC50_{50} values of 3.99 µM against the MDA-MB-468 breast cancer cell line and 4.51 µM against CCRF-CM leukemia cells. These results indicate significant cytotoxic effects under hypoxic conditions .
  • Mechanism of Action : The compound was found to induce apoptosis in cancer cells by increasing the levels of cleaved caspases 3 and 9, suggesting a mechanism involving cell cycle arrest in G0-G1 and S phases .

Inhibition of Carbonic Anhydrases (CAs)

This compound has also been investigated for its inhibitory effects on various isoforms of carbonic anhydrase (CA), particularly hCA IX and XII:

Isoform Inhibition Constant (Ki_i) Remarks
hCA ILow nanomolar range (7.5 - 9.6 nM)Strong inhibition observed
hCA IXVariable potency depending on substitutionEssential for anticancer activity
hCA XIISignificant inhibition at low concentrationsPromising target for tumor therapy

The primary sulfonamide group is critical for binding to the zinc ion in the active site of these enzymes .

Case Studies

  • Synthesis and Anticancer Activity : A study synthesized various benzenesulfonamide derivatives and evaluated their anticancer activities against multiple cancer cell lines. The incorporation of triazine linkers significantly enhanced anticancer efficacy .
  • Inhibition Studies on Human Carbonic Anhydrases : Another research focused on the inhibition profiles of triazinyl-substituted sulfonamides against different CA isoforms. The results indicated that modifications in the triazine structure could lead to improved inhibitory activity .

Q & A

Q. What are the recommended synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide, and what reaction conditions optimize yield?

A common approach involves coupling a triazine derivative with a benzenesulfonamide precursor. For example, reacting phenyl (4,6-dimethoxy-1,3,5-triazin-2-yl)carbamate with methyl 2-(aminosulfonyl)benzoate in a polar aprotic solvent like N,N-dimethylacetamide under reflux conditions (method adapted from similar triazinyl sulfonamide syntheses) . Yield optimization typically requires stoichiometric control of reactants, anhydrous conditions, and purification via recrystallization or column chromatography.

Q. How is this compound characterized to confirm structural integrity and purity?

Key techniques include:

  • NMR spectroscopy : To verify the presence of dimethoxy triazinyl protons (δ 3.8–4.0 ppm) and sulfonamide NH (δ 7.5–8.0 ppm).
  • HPLC-MS : For purity assessment (≥95%) and molecular weight confirmation (expected m/z ~350–400 depending on ionization).
  • X-ray crystallography : For definitive structural confirmation if crystalline forms are obtainable .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

The compound’s solubility is pH-dependent due to the sulfonamide group. At pH 5, solubility may approximate 120 mg/L (similar to structurally related sulfonamides), increasing to ~4000 mg/L at pH 7 . Stability in aqueous solutions is moderate (half-life ~3 days in soil), but degradation accelerates under strongly acidic or alkaline conditions. Store in anhydrous environments at –20°C for long-term stability .

Q. What is the hypothesized mechanism of action in biological systems?

Based on structural analogs (e.g., sulfonylurea herbicides), this compound likely inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Competitive inhibition occurs via binding to the enzyme’s active site, disrupting plant or microbial growth .

Advanced Research Questions

Q. How can coupling efficiency with amino acids or peptides be optimized for applications in solid-phase synthesis?

Reactivity in peptide coupling depends on the triazine’s electrophilicity. Use N-triazinylammonium sulfonates (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tosylate) to enhance activation. Optimize solvent choice (N,N-dimethylformamide preferred), and employ tertiary amines (e.g., N-methylmorpholine) to neutralize byproducts. Coupling yields >90% are achievable under these conditions .

Q. How do enzyme inhibition kinetics compare between this compound and commercial ALS inhibitors?

Design in vitro ALS inhibition assays using purified enzyme from Salmonella typhimurium or plant sources. Compare IC₅₀ values with chlorsulfuron or sulfometuron methyl. Pre-incubate the enzyme with varying compound concentrations (0.1–100 µM), then measure pyruvate-dependent NADH oxidation rates. Kinetic analyses (Lineweaver-Burk plots) will reveal competitive vs. non-competitive inhibition .

Q. What strategies mitigate hydrolytic degradation in aqueous environments?

Modify the triazine ring’s substituents to reduce electrophilicity (e.g., replace methoxy groups with bulkier alkoxy moieties). Alternatively, formulate the compound as a pro-drug (e.g., ester derivatives) that hydrolyzes slowly in target environments. Stability studies in buffered solutions (pH 5–9) at 25°C can validate improvements .

Q. How does the structure-activity relationship (SAR) of triazinyl sulfonamides influence herbicidal or antimicrobial potency?

Compare analogs with variations in:

  • Triazine substituents : Dimethoxy vs. methylamino groups (e.g., cinosulfuron vs. chlorsulfuron).
  • Sulfonamide linkage : Methyl vs. ethyl spacers.
    Biological assays (e.g., Arabidopsis growth inhibition or bacterial MIC tests) show that electron-withdrawing groups on the triazine enhance ALS affinity, while hydrophobic spacers improve membrane permeability .

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